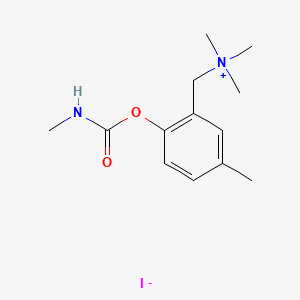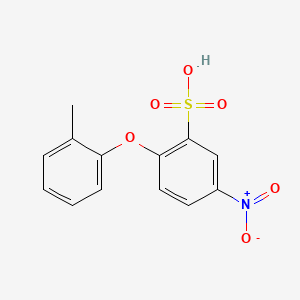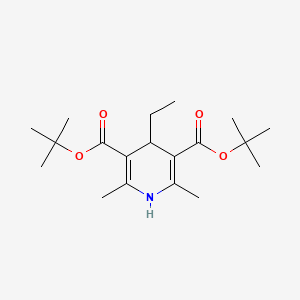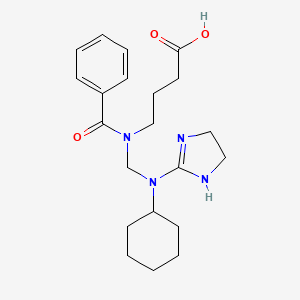
7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its chromone structure, which is a type of benzopyranone, and its hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride typically involves multiple steps, starting with the preparation of the chromone core. The process may include:
Formation of the chromone core: This can be achieved through the cyclization of appropriate precursors.
Introduction of the piperidinomethyl group: This step involves the reaction of the chromone core with piperidine or a derivative thereof.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, large-scale crystallization techniques, and purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chromone core can be reduced to form a dihydrochromone or tetrahydrochromone.
Substitution: The piperidinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols, and conditions such as refluxing in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 7-hydroxy-2-methyl-8-piperidinomethylchromone-3-carboxylic acid.
Reduction: Formation of 7-hydroxy-2-methyl-8-piperidinomethylchroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be used in biological studies to understand the role of chromone derivatives in cellular processes.
Medicine: It has potential therapeutic applications, such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The chromone core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or act as an antioxidant by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride is similar to other chromone derivatives, but it has unique structural features that distinguish it from others. Some similar compounds include:
7-Hydroxy-2-methylchromone: Lacks the piperidinomethyl group.
8-Piperidinomethylchromone: Lacks the hydroxyl group at the 7-position.
2-Methyl-8-piperidinomethylchromone: Lacks the hydroxyl group at the 7-position and the methyl group at the 2-position.
These structural differences can lead to variations in biological activity and chemical reactivity, making this compound unique in its applications.
Eigenschaften
CAS-Nummer |
67195-89-5 |
|---|---|
Molekularformel |
C16H20ClNO3 |
Molekulargewicht |
309.79 g/mol |
IUPAC-Name |
7-hydroxy-2-methyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C16H19NO3.ClH/c1-11-9-15(19)12-5-6-14(18)13(16(12)20-11)10-17-7-3-2-4-8-17;/h5-6,9,18H,2-4,7-8,10H2,1H3;1H |
InChI-Schlüssel |
VETLVTOCTLUTRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+]3CCCCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15347416.png)



![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)








